
NO2A-Butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne involves the reaction of 1,4,7-Triazacyclononane with acetic acid and 3-butynylacetamide. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the compound’s purity and consistency .
化学反应分析
Types of Reactions
NO2A-Butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Varied products depending on the nucleophile used.
科学研究应用
NO2A-Butyne has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional chelator for the conjugation of peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to improve the specificity and efficacy of radiopharmaceuticals.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic compounds .
作用机制
NO2A-Butyne exerts its effects by acting as a chelator, binding to metal ions and forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can be used to deliver radionuclides to specific biological targets. The molecular targets and pathways involved include the binding of this compound to peptides and proteins, facilitating their transport and localization within the body .
相似化合物的比较
Similar Compounds
- Azido-mono-amide-DOTA
- DOTAGA-tetra (t-Bu ester)
- Maleimido-mono-amide-DOTA
- DOTA-NHS-ester
Uniqueness
NO2A-Butyne stands out due to its unique butynyl group, which allows for specific conjugation reactions and enhances its utility in tumor pre-targeting. Compared to other similar compounds, this compound offers improved stability and binding affinity, making it a valuable tool in radiopharmaceutical research .
属性
分子式 |
C16H26N4O5 |
|---|---|
分子量 |
354.40 g/mol |
IUPAC 名称 |
2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25) |
InChI 键 |
WFJYESGWBQSSLZ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


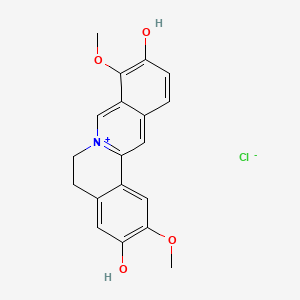
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
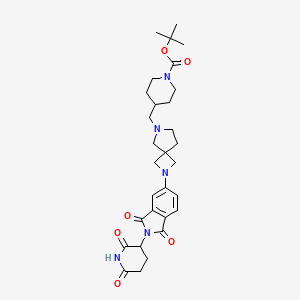
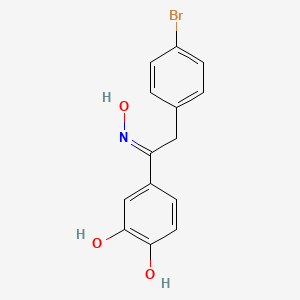
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
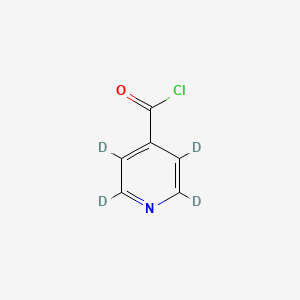
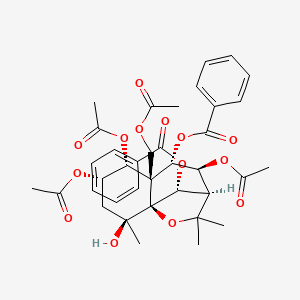
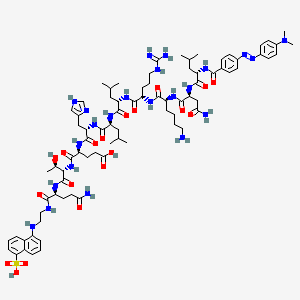
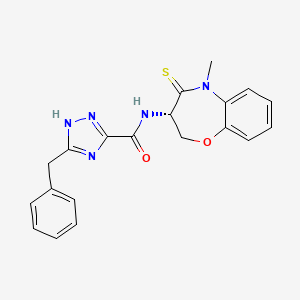
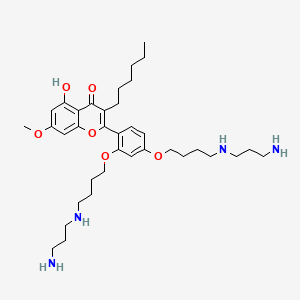


![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
